molecular formula C13H14O2S B2660219 1-{5-[3-(Hydroxymethyl)phenyl]thiophen-2-yl}ethan-1-ol CAS No. 2253640-70-7

1-{5-[3-(Hydroxymethyl)phenyl]thiophen-2-yl}ethan-1-ol

Cat. No.: B2660219
CAS No.: 2253640-70-7
M. Wt: 234.31
InChI Key: SXPQSYSNDLJGSE-UHFFFAOYSA-N
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Description

1-{5-[3-(Hydroxymethyl)phenyl]thiophen-2-yl}ethan-1-ol is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. This compound is characterized by the presence of a hydroxymethyl group attached to a phenyl ring, which is further connected to a thiophene ring. The molecular formula of this compound is C13H14O2S, and it has a molecular weight of 234.32 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{5-[3-(Hydroxymethyl)phenyl]thiophen-2-yl}ethan-1-ol typically involves the reaction of thiophene derivatives with appropriate reagents. One common method involves the use of metal sodium and ethylene oxide. The optimal conditions for this synthesis include an initial molar ratio of thiophene to sodium of 1.6:1, a molar ratio of ethylene oxide to sodium of 1:1, an epoxidation temperature of -5°C, and a reaction time of 30 minutes. The hydrolysis reaction is carried out at a pH of 4-6, resulting in a final yield of 84% and a purity of 99.63% .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and conditions but utilizes industrial reactors and equipment to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 1-{5-[3-(Hydroxymethyl)phenyl]thiophen-2-yl}ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The compound can undergo reduction reactions to form alcohol derivatives.

    Substitution: The thiophene ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4).

Major Products:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

1-{5-[3-(Hydroxymethyl)phenyl]thiophen-2-yl}ethan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and other chemical products

Mechanism of Action

The mechanism of action of 1-{5-[3-(Hydroxymethyl)phenyl]thiophen-2-yl}ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their activity. The thiophene ring can interact with various enzymes and receptors, modulating their function and leading to therapeutic effects .

Comparison with Similar Compounds

    Thiophene-3-ethanol: Another thiophene derivative with similar structural features.

    2-Thiopheneethanol: Used in the preparation of biologically active compounds.

    Thiophene-2-carboxylic acid: A thiophene derivative with different functional groups.

Uniqueness: 1-{5-[3-(Hydroxymethyl)phenyl]thiophen-2-yl}ethan-1-ol is unique due to its specific combination of a hydroxymethyl group and a thiophene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

1-[5-[3-(hydroxymethyl)phenyl]thiophen-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O2S/c1-9(15)12-5-6-13(16-12)11-4-2-3-10(7-11)8-14/h2-7,9,14-15H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXPQSYSNDLJGSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(S1)C2=CC=CC(=C2)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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